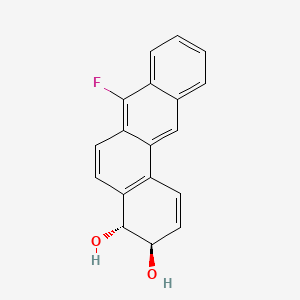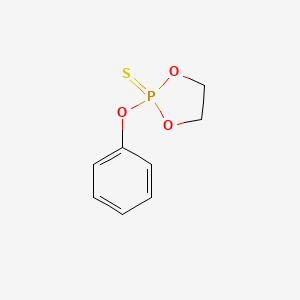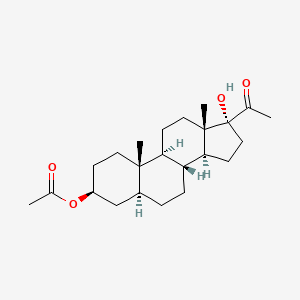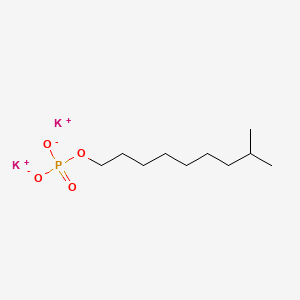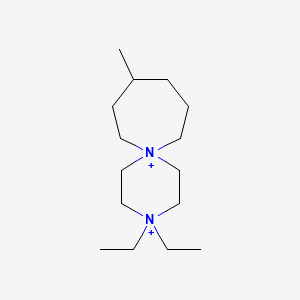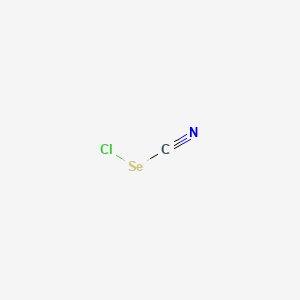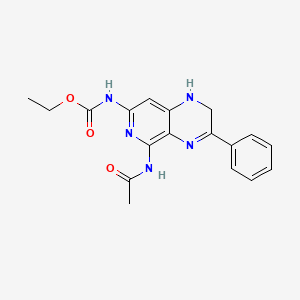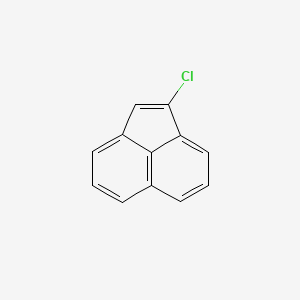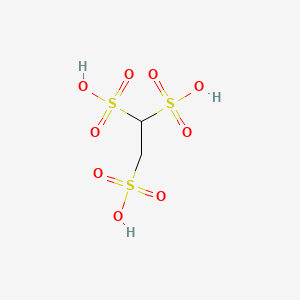
12-Methylbenzo(b)fluoranthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methylbenzo(b)fluoranthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzo(b)fluoranthrene, characterized by the presence of a methyl group at the 12th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenzo(b)fluoranthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the N-directed borylative cyclization, which has been used to synthesize various benzo(b)fluoranthrene derivatives . This method involves the use of boron reagents and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of PAHs through controlled cyclization reactions. These methods often require high temperatures and the use of specialized catalysts to ensure the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Methylbenzo(b)fluoranthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the reactivity and properties of PAHs.
Biology: Research has explored its interactions with biological systems, particularly its potential mutagenic and carcinogenic effects.
Medicine: While not widely used in medicine, its derivatives are investigated for their potential therapeutic properties.
Mécanisme D'action
The mechanism by which 12-Methylbenzo(b)fluoranthrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially leading to mutations and other genetic alterations. Additionally, it can form reactive metabolites that interact with cellular components, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Benzo(b)fluoranthrene: The parent compound, lacking the methyl group at the 12th position.
Benzo(e)fluoranthrene: Another PAH with a different ring structure.
12-Methylchrysene: A similar PAH with a methyl group at a different position.
Uniqueness: 12-Methylbenzo(b)fluoranthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the methyl group at the 12th position can affect its electronic distribution and steric interactions, distinguishing it from other PAHs .
Propriétés
Numéro CAS |
95741-47-2 |
|---|---|
Formule moléculaire |
C21H14 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
3-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-7-14-12-19-16-9-3-2-8-15(16)17-10-5-11-18(20(13)14)21(17)19/h2-12H,1H3 |
Clé InChI |
GCINNQHKSCGXCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


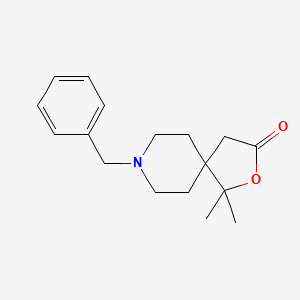

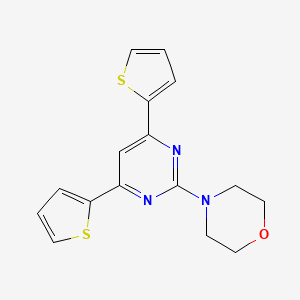
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)
